1,3-Dimethoxy-5-(propan-2-yl)benzene
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Overview
Description
1,3-Dimethoxy-5-(propan-2-yl)benzene is an organic compound with the molecular formula C11H16O2. It is also known by other names such as 5-isopropyl-1,3-dimethoxybenzene and 1-isopropyl-3,5-dimethoxybenzene . This compound is characterized by the presence of two methoxy groups and an isopropyl group attached to a benzene ring, making it a derivative of benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-(propan-2-yl)benzene can be synthesized through various synthetic routes. One common method involves the alkylation of 1,3-dimethoxybenzene with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-(propan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the isopropyl group, making it less hydrophobic.
1,3-Dimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of an isopropyl group, leading to different reactivity and properties
Uniqueness
1,3-Dimethoxy-5-(propan-2-yl)benzene is unique due to the presence of both methoxy and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
73109-76-9 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,3-dimethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-5-10(12-3)7-11(6-9)13-4/h5-8H,1-4H3 |
InChI Key |
OAXBDAJSNJFCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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